molecular formula C23H39NO8 B10824962 Bisoprolol (hemifumarate)

Bisoprolol (hemifumarate)

Cat. No.: B10824962
M. Wt: 457.6 g/mol
InChI Key: UWNAFIQLILKMCZ-JITBQSAISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bisoprolol (hemifumarate) involves a multi-step process. One common method includes the transesterification of racemic chlorohydrin, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, catalyzed by lipase B from Candida antarctica. This reaction yields the R-chlorohydrin in high enantiomeric purity. The R-chlorohydrin is then reacted with isopropylamine in methanol to produce (S)-bisoprolol. Finally, the (S)-bisoprolol is reacted with fumaric acid to form (S)-bisoprolol hemifumarate .

Industrial Production Methods: Industrial production of bisoprolol (hemifumarate) typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving chiral chromatography to ensure the enantiomeric purity of the final product .

Types of Reactions:

    Oxidation: Bisoprolol can undergo oxidation reactions, particularly at the secondary alcohol group, forming corresponding ketones.

    Reduction: Reduction reactions can convert the ketone back to the alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorohydrin stage of synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like isopropylamine are used in substitution reactions.

Major Products:

Comparison with Similar Compounds

Comparison: Bisoprolol is unique in its high selectivity for beta-1 receptors, which reduces the risk of bronchoconstriction and other side effects associated with non-selective beta-blockers. Compared to nebivolol, bisoprolol lacks the vasodilatory properties but is equally effective in managing cardiovascular conditions .

Properties

Molecular Formula

C23H39NO8

Molecular Weight

457.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;methane;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C18H31NO4.C4H4O4.CH4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8;/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8);1H4/b;2-1+;

InChI Key

UWNAFIQLILKMCZ-JITBQSAISA-N

Isomeric SMILES

C.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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